![molecular formula C29H36N4O6S B2468099 6-[6-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688061-01-0](/img/structure/B2468099.png)
6-[6-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones are known to have various biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinazolinone ring and the various functional groups. For example, the amino group might be involved in acid-base reactions, while the quinazolinone ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications
Synthesis Techniques and Chemical Properties
Novel Synthesis Methods : Research has explored various synthesis methods for quinazoline derivatives, highlighting innovative approaches such as reactions of anthranilamide with isocyanates, leading to the formation of complex quinazoline structures. These methods offer new pathways for synthesizing quinazoline derivatives with potential applications in medicinal chemistry and material science (Chern et al., 1988).
Antioxidant Properties : Certain quinazoline derivatives have been synthesized and evaluated for their antioxidant activities. Compounds exhibiting higher antioxidant activities than standard antioxidants have been identified, suggesting their potential use in developing treatments for oxidative stress-related diseases (Hassan et al., 2017).
Antibacterial and Antifungal Activities : The synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones have demonstrated remarkable antibacterial and antifungal activities, indicating their potential for developing new antimicrobial agents (Patel et al., 2010).
Corrosion Inhibition : Quinazoline derivatives have been studied as corrosion inhibitors for mild steel in hydrochloric acid medium. These compounds showed significant corrosion inhibition efficiency, suggesting their application in protecting metals against corrosion (Olasunkanmi et al., 2016).
Biological and Pharmacological Applications
Anticancer Activities : Research into quinazoline derivatives has revealed their potential as anticancer agents. Certain derivatives have been shown to exhibit moderate therapeutic effects against mouse tumors, underscoring the therapeutic potential of quinazoline derivatives in oncology (Markosyan et al., 2008).
Tubulin Polymerization Inhibitors : A series of triazoloquinazolinone-based compounds have been synthesized and tested as tubulin polymerization inhibitors and vascular disrupting agents. These findings highlight the role of quinazoline derivatives in developing new treatments targeting cancer cell division and tumor vasculature (Driowya et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[6-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O6S/c1-4-19(2)31-27(35)17-40-29-32-23-15-25-24(38-18-39-25)14-22(23)28(36)33(29)13-7-5-6-8-26(34)30-16-20-9-11-21(37-3)12-10-20/h9-12,14-15,19H,4-8,13,16-18H2,1-3H3,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFPZQTVEVMOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC=C(C=C4)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[6-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.